[(3S,9S,10R,13R,14R,17R)-17-[(E,2R)-5,6-dihydroxy-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
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Overview
Description
[(3S,9S,10R,13R,14R,17R)-17-[(E,2R)-5,6-dihydroxy-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate is a complex organic compound with a unique structure. It is characterized by multiple chiral centers and a cyclopenta[a]phenanthrene core, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,9S,10R,13R,14R,17R)-17-[(E,2R)-5,6-dihydroxy-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of the dihydroxy-dimethylheptenyl side chain. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process would likely include purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds and carbonyl groups can be reduced to form saturated compounds.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce saturated alcohols or hydrocarbons.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding stereochemistry and reaction mechanisms.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its complex structure makes it a valuable tool for probing the specificity and activity of various enzymes.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. Its structural similarity to certain natural products may make it a candidate for drug development.
Industry
In industry, this compound may be used as an intermediate in the synthesis of other complex molecules. Its reactivity and functional groups make it a versatile building block for various chemical processes.
Mechanism of Action
The mechanism of action of [(3S,9S,10R,13R,14R,17R)-17-[(E,2R)-5,6-dihydroxy-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that recognize the compound’s unique structure. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
[(3S,9S,10R,13R,14R,17R)-17-[(E,2R)-5,6-dihydroxy-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate stands out due to its multiple chiral centers and complex structure. This complexity provides unique opportunities for studying stereochemistry and reactivity, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C30H46O4 |
---|---|
Molecular Weight |
470.7 g/mol |
IUPAC Name |
[(3S,9S,10R,13R,14R,17R)-17-[(E,2R)-5,6-dihydroxy-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C30H46O4/c1-19(12-17-30(7,33)27(3,4)32)24-10-11-25-23-9-8-21-18-22(34-20(2)31)13-15-28(21,5)26(23)14-16-29(24,25)6/h8-9,12,17,19,22,24-26,32-33H,10-11,13-16,18H2,1-7H3/b17-12+/t19-,22+,24-,25+,26+,28+,29-,30?/m1/s1 |
InChI Key |
HJJUINMDVUZOPE-VKXPXGBTSA-N |
Isomeric SMILES |
C[C@H](/C=C/C(C)(C(C)(C)O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C |
Canonical SMILES |
CC(C=CC(C)(C(C)(C)O)O)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)OC(=O)C)C)C |
Origin of Product |
United States |
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